Structural Identity and Pharmacopoeial Designation Differentiation vs. Betaxolol API (CAS 63659-18-7) and Related Impurities A–D
Betaxolol EP Impurity E is structurally defined as (2RS)-1-[4-(2-butoxyethyl)phenoxy]-3-[(1-methylethyl)amino]propan-2-ol hydrochloride, lacking the cyclopropylmethyl group present in Betaxolol API and carrying an n-butyl ether in its place [1]. This contrasts directly with: Betaxolol API (CAS 63659-18-7), which bears the cyclopropylmethoxyethyl side chain essential for β₁-adrenoceptor binding; Impurity A (CAS 67193-95-7), which has a 4-ethylphenoxy moiety; Impurity B (CAS 62572-94-5), which is the O-desmethyl analog; Impurity C (CAS 63659-17-6), the oxirane analog; and Impurity D (CAS 63659-16-5), an epimeric form [2]. No other Betaxolol EP impurity carries the n-butoxyethyl substitution pattern.
| Evidence Dimension | Chemical structure – side chain substituent |
|---|---|
| Target Compound Data | 4-(2-butoxyethyl)phenoxy moiety; molecular formula C₁₈H₃₁NO₃ (free base); molecular weight 309.45 g/mol (free base), 345.9 g/mol (HCl salt) |
| Comparator Or Baseline | Betaxolol API: 4-[2-(cyclopropylmethoxy)ethyl]phenoxy moiety; C₁₈H₂₉NO₃; MW 307.43 g/mol. Impurity A: 4-ethylphenoxy; C₁₄H₂₃NO₂; MW 237.34. Impurity B: 4-(2-hydroxyethyl)phenoxy; C₁₄H₂₃NO₃; MW 253.34. Impurity C: oxirane analog; C₁₈H₂₆O₃; MW 290.40. Impurity D: epimer of Betaxolol; C₁₈H₂₉NO₃; MW 307.43. |
| Quantified Difference | Unique n-butoxyethyl substitution vs. cyclopropylmethoxyethyl (API), ethyl (Imp. A), hydroxyethyl (Imp. B), oxirane (Imp. C), or epimeric (Imp. D) functional groups; molecular weight differs by +2.02 g/mol vs. API/Imp. D, +72.11 vs. Imp. A, +56.11 vs. Imp. B, and +19.05 vs. Imp. C |
| Conditions | Structural identity confirmed by LC-ESI/MS, NMR, and compliant with European Pharmacopoeia and USP monographs |
Why This Matters
This compound is the sole Betaxolol impurity standard bearing the n-butoxyethyl open-chain structure, making it irreplaceable for the identification, peak assignment, and quantification of this specific process-related and degradant impurity in Betaxolol drug substance and product release testing.
- [1] SynZeal. Betaxolol EP Impurity E – Product Page. Available at: https://www.synzeal.com/br/betaxolol-ep-impurity-e View Source
- [2] Veeprho. Betaxolol Impurities and Related Compounds – Product Listing. Available at: https://veeprho.com/impurities/betaxolol-ep-impurity-e/ View Source
